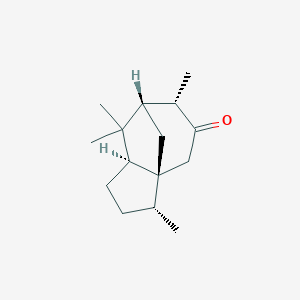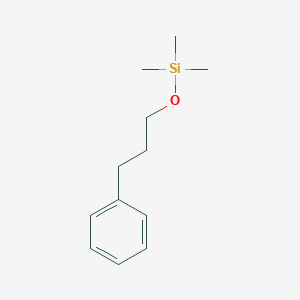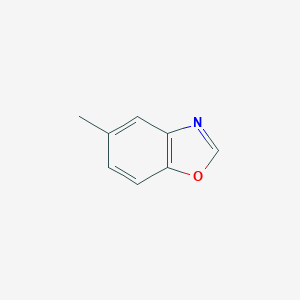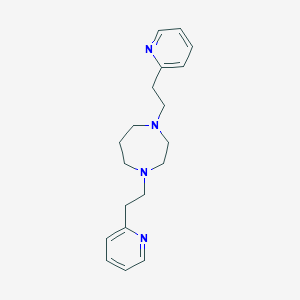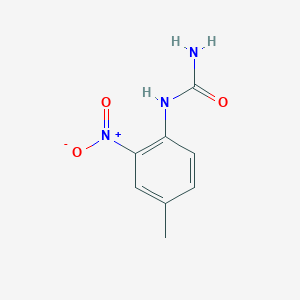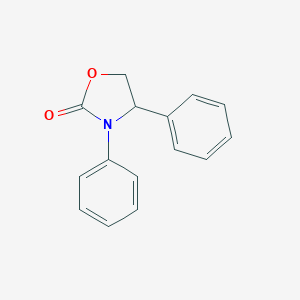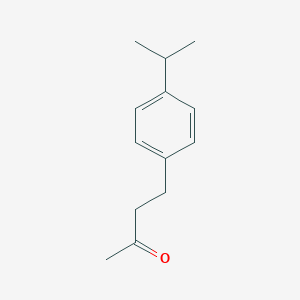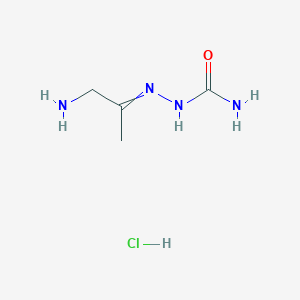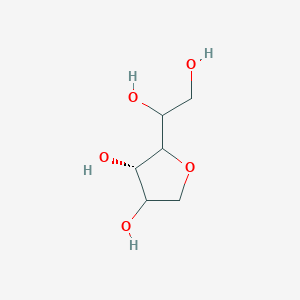
(Z)-1,1-Diethoxytridec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1-Diethoxytridec-2-ene is a chemical compound that belongs to the class of alkenes. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of (Z)-1,1-Diethoxytridec-2-ene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, such as isomerization and oxidation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Z)-1,1-Diethoxytridec-2-ene are not well documented. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been used as a flavoring agent in food products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-1,1-Diethoxytridec-2-ene in lab experiments is its availability. It is readily available and can be synthesized using various methods. However, its low reactivity and stability can limit its use in certain chemical reactions.
Direcciones Futuras
There are several future directions for the use of (Z)-1,1-Diethoxytridec-2-ene in scientific research. One potential application is in the development of new drugs. It can also be used as a starting material for the synthesis of novel compounds with potential biological activities. Moreover, it can be used in the development of new materials with unique properties.
In conclusion, (Z)-1,1-Diethoxytridec-2-ene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of (Z)-1,1-Diethoxytridec-2-ene can be achieved through several methods. One of the most common methods involves the use of Wittig reaction. In this method, an aldehyde is reacted with a phosphonium ylide to produce the desired alkene. Other methods of synthesis include olefin metathesis, Grignard reaction, and reduction of ketones.
Aplicaciones Científicas De Investigación
(Z)-1,1-Diethoxytridec-2-ene has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, particularly in the preparation of complex natural products. It has also been used as a starting material for the synthesis of biologically active compounds.
Propiedades
Número CAS |
13043-66-8 |
|---|---|
Nombre del producto |
(Z)-1,1-Diethoxytridec-2-ene |
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
(Z)-1,1-diethoxytridec-2-ene |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h15-17H,4-14H2,1-3H3/b16-15- |
Clave InChI |
DYLMMQAVDJNRKJ-NXVVXOECSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C\C(OCC)OCC |
SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
SMILES canónico |
CCCCCCCCCCC=CC(OCC)OCC |
Otros números CAS |
13043-66-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



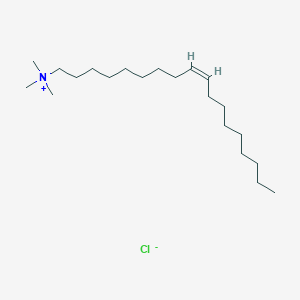
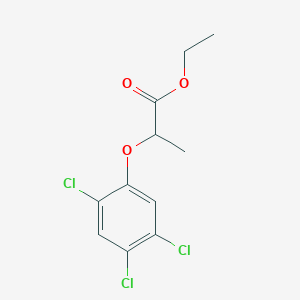
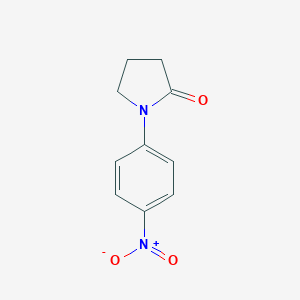
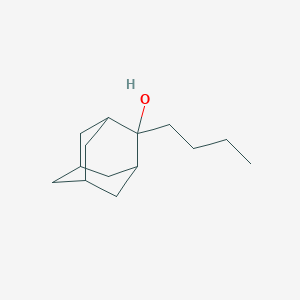
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
